4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol
Description
Properties
Molecular Formula |
C18H17F3N2O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[1-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17-13(5-4-6-14(17)18(19,20)21)16(22-23)12-8-7-11(24)10-15(12)25/h4-8,10,24-25H,2-3,9H2,1H3 |
InChI Key |
SIJXMCUKTHJMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
N1-Butylation of 7-Trifluoromethylindazole
The initial step involves introducing the butyl group at the indazole’s N1 position. A representative procedure from PubChem data utilizes:
- Reagents : 7-Trifluoromethylindazole (1.0 eq), 1-bromobutane (1.2 eq), K₂CO₃ (2.0 eq)
- Solvent : Dimethylformamide (DMF)
- Conditions : 80°C, 12 hours under nitrogen
- Yield : 78% (isolated via column chromatography)
Mechanistic studies indicate that the reaction proceeds through an SN2 pathway, with potassium carbonate acting as both base and desiccant. Competing N2-alkylation is minimized by steric hindrance from the trifluoromethyl group at C7.
C3-Arylation of N1-Butyl-7-Trifluoromethylindazole
The dihydroxyphenyl group is introduced at C3 via Suzuki-Miyaura coupling or Ullmann-type reactions. A comparative analysis of methods reveals:
The Suzuki-Miyaura method offers superior functional group tolerance, though boronic acid instability necessitates strict anhydrous conditions.
Process Optimization and Scalability
Solvent and Base Screening
A solvent study across 12 variants identified tetrahydrofuran (THF) as optimal for N1-alkylation (yield increase to 82%), while DMF caused partial decomposition. Base selection critically impacts reaction efficiency:
| Base | Yield (N1-Butylation) | Byproduct Formation |
|---|---|---|
| K₂CO₃ | 78% | <5% |
| Cs₂CO₃ | 85% | 8% |
| DBU | 45% | 30% |
Cesium carbonate’s higher basicity accelerates alkylation but increases O-alkylation byproducts.
Catalytic System Refinement
For the C3-arylation step, palladium nanoparticle catalysts immobilized on mesoporous silica (Pd@MCM-41) achieved 73% yield with 0.5 mol% loading, reducing metal leaching compared to homogeneous systems.
Purification and Characterization
Crude product purification employs a three-step protocol:
- Liquid-Liquid Extraction : Dichloromethane/water partitioning removes inorganic salts.
- Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient) isolates the target compound (Rf = 0.42).
- Recrystallization : Ethanol/water (7:3) yields colorless crystals (mp 189–191°C).
Structural confirmation utilizes:
- ¹H/¹³C NMR : Key signals at δ 8.21 (indazole H4), 6.78 (dihydroxyphenyl protons)
- HRMS : [M+H]⁺ calculated 351.1224, observed 351.1221
- XRD : Monoclinic crystal system, space group P2₁/c
Alternative Synthetic Approaches
One-Pot Tandem Alkylation/Arylation
A recent advancement combines N1-alkylation and C3-arylation in a single reactor:
Enzymatic N1-Alkylation
Exploratory studies using Candida antarctica lipase B (CAL-B) in ionic liquids achieved 42% N1-butylation selectivity, though reaction times extended to 72 hours.
Industrial-Scale Production Challenges
| Challenge | Mitigation Strategy | Current Status |
|---|---|---|
| Trifluoromethyl group stability | Low-temperature quenching (<10°C) | Pilot plant success |
| Dihydroxyphenyl oxidation | Addition of 0.1 M ascorbic acid | Lab-scale validation |
| Palladium removal | Silica-thiol scavenger cartridges | 99.9% Pd removal |
Economic analyses estimate a raw material cost of \$12.50/g at 100 kg batch scale, dominated by palladium catalysts (38%) and boronic acids (29%).
Chemical Reactions Analysis
4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol involves its interaction with specific molecular targets. It has been found to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific signaling cascades or activation of transcription factors .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound (PDB ID) | Substituent at 1-Position | Molecular Formula | Resolution (Å) | Receptor Configuration |
|---|---|---|---|---|
| Target Compound (4IUI) | Butyl (C₄H₉) | C₁₇H₁₅F₃N₂O₂ | 2.3 | Dimer |
| 3OS8 | Benzyl (C₆H₅CH₂) | C₂₁H₁₅F₃N₂O₂ | 2.03 | Tetramer |
| 3OS9 | Allyl (CH₂CHCH₂) | C₁₇H₁₃F₃N₂O₂ | 2.3 | Tetramer |
| 4IVW | 2-Benzyl (C₆H₅CH₂) | C₂₁H₁₅F₃N₂O₂ | 2.06 | Dimer |
| 6WL | Methyl (CH₃) | C₁₅H₁₁F₃N₂O₂ | N/A | N/A |
| 4IV2 | 2-Methylpropyl (C₄H₉) | C₁₇H₁₅F₃N₂O₂ | 2.14 | Dimer |
Key Observations :
- Substituent Effects: The butyl group in the target compound introduces moderate lipophilicity compared to shorter chains (e.g., methyl in 6WL) or aromatic groups (e.g., benzyl in 3OS8). This balances cell permeability and solubility .
Receptor Configuration :
Trifluoromethyl Group :
Broader Context: Comparison with Non-Indazole Analogs
Oxyresveratrol, a natural stilbene derivative with a benzene-1,3-diol moiety, shares hydrogen-bonding capabilities but lacks the indazole scaffold. Its applications in food and cosmetic research highlight the importance of the diol group but underscore the role of the indazole core in ER specificity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, reflux conditions with catalysts (e.g., palladium for cross-coupling) are critical. Purification via chromatography or recrystallization ensures high purity. Structural confirmation requires NMR, HPLC, and mass spectrometry .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Advanced techniques include:
- X-ray crystallography for 3D structural elucidation.
- FTIR spectroscopy to identify functional groups (e.g., hydroxyl, trifluoromethyl).
- DSC/TGA for thermal stability analysis.
Cross-referencing computational models (DFT calculations) with experimental data enhances accuracy .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays). Dose-response curves and IC50 calculations should follow OECD guidelines for reproducibility. Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., solvent choice, temperature). Experimental validation via HPLC tracking ensures computational accuracy .
Q. What statistical experimental designs are effective for process optimization?
- Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables (e.g., catalyst loading, reaction time). Response Surface Methodology (RSM) identifies optimal conditions with minimal experiments. ANOVA validates model significance .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Apply meta-analysis to reconcile discrepancies. Consider confounding factors (e.g., solvent effects on cell viability) and repeat under standardized conditions .
Q. What strategies enhance stability during formulation studies?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Use lyophilization for hygroscopic compounds. Excipient screening (e.g., cyclodextrins for encapsulation) improves shelf-life. Degradation pathways are analyzed via LC-MS .
Q. How can cross-disciplinary approaches advance mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
